Decarboxythamnolic acid
Description
Decarboxythamnolic acid is a β-orcinol depside, a class of lichen-derived secondary metabolites characterized by ester-linked phenolic units. It is commonly found in lichens such as Phaeographis lyelli, Pertusaria spp., and Lepraria aurescens, where it often co-occurs with its precursor, thamnolic acid . Structurally, it is a decarboxylated derivative of thamnolic acid, lacking a carboxyl group (-COOH) present in the parent compound. Its molecular formula is C₁₉H₁₇O₈, with a molecular weight of 373.09 g/mol .
These tests differentiate it from closely related compounds like thamnolic acid.
Properties
Molecular Formula |
C18H16O9 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-(3-formyl-2,4-dihydroxy-6-methylphenoxy)carbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C18H16O9/c1-7-5-11(26-3)13(17(23)24)15(22)12(7)18(25)27-16-8(2)4-10(20)9(6-19)14(16)21/h4-6,20-22H,1-3H3,(H,23,24) |
InChI Key |
JQHGZAGUFPJYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O)O)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Thamnolic Acid
Key Similarities and Differences :
- Structure: Thamnolic acid retains a carboxyl group absent in decarboxythamnolic acid. Its molecular formula is C₂₀H₁₈O₉ (inferred from biosynthetic relationships), differing by CO₂ loss in this compound.
- Chemical Reactivity: Thamnolic acid shows C+ yellow (sodium hypochlorite reaction due to the carboxyl group), contrasting with this compound’s C– .
- Co-Occurrence: Both compounds are found in Phaeographis lyelli and Lepraria aurescens, but thamnolic acid is typically the major component, while this compound is minor .
Decarboxystenosporic Acid
- Class: Orcinol depside (vs. β-orcinol in this compound).
- Structure : Shares a decarboxylated backbone but differs in substituent arrangement. Molecular formula C₁₈H₁₆O₈ (from biosynthetic data) .
- Occurrence: Found in Neofuscelia depsidella and Xanthoparmelia depsidella, unlike this compound’s presence in Graphidaceae and Pertusariaceae lichens .
Barbatic Acid
- Class: Ortho-depside (structurally distinct from β-orcinol depsides).
- Function: Often co-occurs with this compound in Graphis elegans but lacks the β-orcinol configuration .
- Chemical Tests : Similar K+ red and P+ red reactions but distinguishable via chromatography .
Data Tables
Table 1: Structural and Chemical Comparison
Research Findings and Significance
Ecological Adaptability: this compound is prevalent in high-humidity, low-light environments, suggesting a role in UV protection or microbial resistance .
Taxonomic Utility: Its C– reaction distinguishes it from thamnolic acid, aiding in lichen species identification .
Biosynthetic Pathways: Decarboxylation of thamnolic acid likely occurs under specific enzymatic conditions, though the exact mechanism remains understudied .
Q & A
Q. What spectroscopic methods are used to determine the structural configuration of Decarboxythamnolic acid?
this compound's structure is elucidated using 1H and 13C NMR spectroscopy , supported by HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) analyses. Key spectral correlations include:
- H-8 (δ2.50) with C-1 (δ112.4), C-5 (δ106.3), and C-6 (δ145.1).
- H-5 (δ6.65) with C-1 (δ112.4) and C-8 (δ22.3).
- Methyl groups (δ20.2–20.8 ppm) and carbonyl carbons (δ167.8–170.1 ppm) in 13C NMR . Comparative analysis with related depsides (e.g., thamnolic acid) via standardized 13C chemical shift tables is critical for validation (Table 2 in ).
Q. How is this compound differentiated from other β-Orcinol depsides in lichen extracts?
Differentiation relies on HPLC retention times , UV spectra , and mass spectrometry . For example:
- This compound exhibits distinct HPLC peak areas and acid spray test reactivity compared to Decarboxystenosporic acid or Decarboxyanziaic acid .
- Key 13C NMR differences include C-9 (δ84.3 vs. δ193.6 in salazinic acid) and C-7’ (δ163.6 vs. δ172.5 in thamnolic acid) .
Q. What ecological roles does this compound play in lichen species?
As a secondary metabolite , it is implicated in UV protection and microbial defense. For instance, it occurs as a minor component in Lepraria aurescens, coexisting with thamnolic acid, suggesting synergistic adaptive functions in harsh environments .
Advanced Research Questions
Q. How can researchers resolve spectral data discrepancies when identifying this compound in complex mixtures?
- Comparative HMBC analysis : Cross-validate correlations (e.g., H-9’ with C-4’ and C-5’) against reference data for thamnolic acid and baeomycesic acid .
- DEPT-135 spectra : Differentiate protonated vs. non-protonated carbons, critical for distinguishing overlapping signals in lichen extracts .
- Reproducibility checks : Use standardized solvent systems (e.g., DMSO-d6) and calibration with internal standards (e.g., TMS) .
Q. What biosynthetic pathways are proposed for this compound in lichens?
As a β-Orcinol depside , its biosynthesis likely involves:
- Polyketide synthase (PKS) activity : Assembly of orsellinic acid derivatives.
- Oxidative decarboxylation : Removal of carboxyl groups from precursor molecules (e.g., thamnolic acid) .
- Methylation and acetylation : Post-modification steps inferred from methyl (δ3.86–3.90 ppm) and acetyl (δ20.2–20.8 ppm) signals in NMR .
Q. What experimental design considerations are critical for isolating this compound from lichen matrices?
- Extraction optimization : Use sequential solvent partitioning (e.g., acetone → ethyl acetate) to separate polar and non-polar compounds .
- HPLC conditions : Employ C18 reverse-phase columns with UV detection at 254 nm, referencing retention times from Neofuscelia depsidella extracts .
- Purity validation : Combine TLC (Rf values) and HRMS (High-Resolution Mass Spectrometry) to confirm molecular integrity .
Q. How can researchers address challenges in quantifying this compound using HPLC?
- Calibration curves : Prepare synthetic standards or isolate pure fractions for linearity testing (e.g., 0.1–100 µg/mL) .
- Matrix effects : Use spike-and-recovery experiments to assess interference from co-eluting compounds (e.g., depsidones) .
- Reproducibility protocols : Document column temperature (±1°C) and mobile phase pH (±0.1) to minimize variability .
Methodological Guidelines
- Data reporting : Adhere to ACS Style Guidelines for spectral data, including δ values (ppm), multiplicity, and coupling constants .
- Ethical sourcing : Collect lichen specimens under permits, citing herbarium vouchers (e.g., CANB, HO) for reproducibility .
- Literature review : Prioritize primary sources (e.g., Australian Journal of Chemistry) over aggregator websites to ensure accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
